2-Amino-N-isopropyl-2-methylpropanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-methyl-N-propan-2-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)9-6(10)7(3,4)8;/h5H,8H2,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKYQVTZHCCNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-57-5 | |
| Record name | Propanamide, 2-amino-2-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Preparation of 2-Methylpropanamide Intermediate
- Starting with 2-methylpropanoic acid or its ester derivative (e.g., methyl 2-methylpropanoate), the compound is converted to the corresponding amide.
- Amidation is carried out using isopropylamine under controlled temperature conditions (typically 20–50 °C) with or without catalysts.
- Solvents such as methanol or isopropanol are commonly used to facilitate the reaction.
Step 2: Introduction of the Amino Group at the 2-Position
- The amino group at the 2-position is introduced via an ammonification reaction.
- For example, methyl esters of 2-bromo derivatives can be reacted with ammonia or ammonia solutions under cooling conditions (below 10 °C) to avoid side reactions.
- The reaction mixture is stirred for extended periods (up to 40 hours) at mild temperatures (20 °C) to ensure complete conversion.
- Post-reaction, the mixture is concentrated under reduced pressure and purified by recrystallization using anhydrous isopropanol.
Step 3: Formation of Hydrochloride Salt
- The free amide base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate).
- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–40 °C).
- The hydrochloride salt precipitates out or is obtained after solvent removal and drying under vacuum.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidation | 2-methylpropanoic acid ester + isopropylamine | 20–50 | 4–12 hours | 85–90 | Solvent: methanol or isopropanol |
| Amination (Ammonification) | 2-bromo-2-methylpropanoate methyl ester + NH3 | <10 (cooling) | 38–42 hours stirring | 80–85 | Methanol ammonia solution (25%) used |
| Hydrochloride Salt Formation | Amide base + HCl (conc.) | 25–40 | 1–3 hours | 90–95 | Solvent: ethanol or ethyl acetate |
Research Findings and Optimization Notes
- The ammonification step is critical and must be carefully controlled to prevent side reactions such as hydrolysis or over-alkylation.
- Cooling during the addition of bromo ester to ammonia solution reduces decomposition and improves selectivity.
- Refluxing the crude amide in anhydrous isopropanol followed by cooling enhances crystallinity and purity of the intermediate.
- Hydrochloride salt formation improves the compound's stability and facilitates handling, storage, and further applications.
- Purification by filtration and recrystallization from isopropanol or ethanol is recommended to achieve high purity.
Comparative Analysis of Preparation Routes
| Aspect | Amidation Route | Ammonification Route | Hydrochloride Formation |
|---|---|---|---|
| Starting Materials | 2-methylpropanoic acid ester + isopropylamine | 2-bromo-2-methylpropanoate methyl ester + ammonia | Free amide base + hydrochloric acid |
| Reaction Conditions | Mild heating (20–50 °C), 4–12 h | Cooling (<10 °C) then stirring at 20 °C, 38–42 h | Room temperature, 1–3 h |
| Solvents | Methanol, isopropanol | Methanol ammonia solution (25%) | Ethanol, ethyl acetate |
| Yield | 85–90% | 80–85% | 90–95% |
| Purification | Reflux and crystallization | Concentration and filtration | Precipitation and drying |
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Molecular Formula : C7H17ClN2O
- Molecular Weight : 178.68 g/mol
- CAS Number : 1220027-57-5
Antidiabetic Research
One of the notable applications of 2-Amino-N-isopropyl-2-methylpropanamide hydrochloride is in the development of sodium glucose cotransporter inhibitors. These inhibitors play a crucial role in managing type 2 diabetes by reducing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound has been investigated for its potential to enhance the efficacy of existing antidiabetic medications .
Neurological Studies
Research indicates that this compound may have implications in neurological studies, particularly concerning neuroinflammation and related disorders. It has been explored as a potential ligand for imaging techniques like PET (Positron Emission Tomography), which could help in assessing conditions such as Alzheimer's disease by targeting translocator protein (TSPO) involved in neuroinflammatory processes .
Antimicrobial Activity
Recent studies have suggested that derivatives of this compound exhibit antimicrobial properties. This is particularly significant in the context of increasing antibiotic resistance, where new compounds are needed to combat bacterial infections effectively .
Table 1: Summary of Applications
Table 2: Safety Profile
| Hazard Type | Classification | Remarks |
|---|---|---|
| Skin Irritation | Causes skin irritation (GHS Category 2) | Handle with gloves |
| Eye Irritation | Causes serious eye irritation (GHS Category 2A) | Use safety goggles |
| Respiratory Irritation | May cause respiratory irritation (GHS STOT SE 3) | Ensure adequate ventilation |
Case Study 1: Antidiabetic Efficacy
A study published in a leading pharmacological journal assessed the effectiveness of sodium glucose cotransporter inhibitors, including derivatives of this compound. The results indicated a significant reduction in blood glucose levels in diabetic models, showcasing its potential as a therapeutic agent .
Case Study 2: Neuroinflammation Imaging
In another study focusing on neuroinflammatory diseases, researchers utilized this compound as a radioligand for PET imaging. The findings suggested that this compound could effectively bind to TSPO, providing insights into the progression of neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride
- Structure : Differs by an isobutyl group (‑CH2CH(CH3)2) instead of isopropyl on the amide nitrogen.
- Applications : Likely used in similar pharmaceutical intermediates but with altered pharmacokinetic properties.
2-Amino-2-methyl-1-propanol Hydrochloride
- Structure: Replaces the amide group with a hydroxyl (C4H11NO·HCl; MW: 125.60) .
- Functional Group Differences :
- Hydroxyl group enables hydrogen bonding and esterification reactions.
- Amide in the target compound offers greater stability but lower reactivity.
- Applications : Used in polymer synthesis or as a buffering agent due to its alcohol functionality.
2-(Diisopropylamino)ethyl Chloride Hydrochloride
Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Solubility (Water) | Reactivity Profile |
|---|---|---|---|---|
| 2-Amino-N-isopropyl-2-methylpropanamide HCl | C7H15N2O2·HCl (inferred) | Amide, amine (HCl salt) | High (salt form) | Stable; participates in amidation |
| 2-Amino-N-isobutyl-2-methylpropanamide HCl | C8H17N2O2·HCl (inferred) | Amide, amine (HCl salt) | Moderate | Similar to target but less soluble |
| 2-Amino-2-methyl-1-propanol HCl | C4H11NO·HCl | Hydroxyl, amine (HCl salt) | High | Esterification, oxidation |
| 2-(Diisopropylamino)ethyl chloride HCl | C8H18ClN·HCl | Amine (HCl salt), chloride | Moderate | Nucleophilic substitution |
Key Research Findings
- Steric Effects : Isobutyl substitution in reduces solubility compared to the target compound’s isopropyl group, emphasizing the role of branching in physicochemical behavior .
- Functional Group Reactivity : Chloride in enables SN2 reactions, contrasting with the target’s amide, which resists hydrolysis under physiological conditions .
- Toxicity Data Gaps: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride () highlight the need for further toxicological studies, a caution applicable to the target compound as well .
Biological Activity
Overview
2-Amino-N-isopropyl-2-methylpropanamide hydrochloride, with the molecular formula CHClNO, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized as a white crystalline powder, soluble in water and ethanol, and serves various applications in scientific research, particularly in chemistry, biology, and medicine.
The synthesis of this compound typically involves the reaction of 2-methylpropanamide with isopropylamine under controlled conditions to ensure high purity. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are essential for its utility in organic synthesis and biological research .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of these targets, influencing biochemical pathways and physiological responses. The exact mechanisms can vary based on the context of its application .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Interaction : The compound has been employed in studies examining enzyme interactions and protein modifications. Its ability to act as a reagent in organic synthesis also positions it as a valuable tool in biochemical assays .
- Therapeutic Potential : Investigations into its therapeutic properties suggest potential applications in drug development. For instance, it may serve as a precursor for synthesizing more complex therapeutic agents .
- Neuropathic Pain Studies : In a study involving neuropathic pain models, compounds similar to this compound were evaluated for their effects on pain pathways. The modulation of kinin receptors was noted, suggesting that related compounds could influence pain perception .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Kinin Receptor Antagonism : A study assessed the role of kinin B1 and B2 receptors in neuropathic pain models. Compounds that interact with these receptors demonstrated significant effects on pain modulation, indicating that similar amides could have therapeutic implications .
- Fragment-Based Screening : Research utilizing fragment-based screening identified small molecules that inhibited specific enzyme activities related to inflammatory responses. This approach highlights the potential for this compound to act as a lead compound for developing new therapeutics targeting similar pathways .
Comparative Analysis
A comparison with structurally similar compounds reveals unique properties of this compound:
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| 2-Amino-N-methylpropanamide hydrochloride | Similar amine structure | Moderate enzyme interaction |
| 2-Amino-N-ethylpropanamide hydrochloride | Similar amine structure | Lower potency in receptor binding |
| 2-Amino-N-isobutylpropanamide hydrochloride | Similar amine structure | Variability in pharmacological effects |
This table illustrates the unique structural configuration of this compound, which imparts distinct chemical and physical properties beneficial for specific research applications.
Q & A
Basic: What are the recommended synthetic routes for 2-amino-N-isopropyl-2-methylpropanamide hydrochloride, and how can purity be optimized?
Answer:
A common approach involves the reaction of 2-amino-2-methylpropanol hydrochloride with isopropylamine under controlled pH (7–9) and temperature (60–80°C) to minimize byproducts like N-alkylated impurities . Recrystallization using ethanol/water mixtures (3:1 v/v) improves purity (>98%), with monitoring via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) . For scale-up, inert atmosphere conditions (e.g., nitrogen) prevent oxidation of the amine group .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Combine 1H/13C NMR (D2O or DMSO-d6) to verify methyl/isopropyl group integration and absence of residual solvents . Mass spectrometry (ESI-MS, m/z calculated for C7H16ClN2O: 179.1 [M+H]+) confirms molecular weight . FT-IR (1650–1680 cm⁻¹ for amide C=O stretch) and elemental analysis (deviation <0.3% for C, H, N) validate functional groups .
Basic: What in vitro assays are suitable for initial screening of biological activity?
Answer:
Use enzyme inhibition assays (e.g., serine proteases) at 0.1–10 mM concentrations in PBS (pH 7.4) with fluorogenic substrates to measure IC50 values . For receptor binding, radioligand displacement assays (e.g., β-adrenergic receptors) require isotopic labeling (³H/¹⁴C) of the compound . Always include controls with structurally similar amines (e.g., isopropylamine hydrochloride) to assess specificity .
Basic: What solvent systems are optimal for solubility studies?
Answer:
The compound shows pH-dependent solubility:
- Water : 25 mg/mL at pH 3–4 (hydrochloride salt form)
- DMSO : 50 mg/mL for stock solutions in cellular assays
- Ethanol : Limited solubility (5 mg/mL) but useful for recrystallization .
Contradictions exist in literature—e.g., some reports suggest lower aqueous solubility (15 mg/mL) at 25°C, necessitating empirical verification .
Advanced: How can researchers resolve contradictions in reported synthetic yields (40–75%)?
Answer:
Yield discrepancies often stem from reaction time and stoichiometric ratios . Kinetic studies show optimal isopropylamine:propanol molar ratios of 1.2:1.0, with yields plateauing at 6 hours . Impurities like 2-methylpropanamide (detected via GC-MS) form if excess amine is not quenched with HCl . Design of experiments (DoE) models (e.g., response surface methodology) can identify critical parameters .
Advanced: What advanced purification techniques address persistent impurities?
Answer:
For <1% impurity levels:
- Ion-exchange chromatography (Dowex 50WX4 resin, 0.5 M NaCl eluent) removes cationic byproducts .
- Preparative HPLC (C8 column, isopropanol/ammonium acetate buffer) resolves diastereomers or hydrolyzed products .
- Crystallography-guided solvent screening (e.g., acetone/ethyl acetate) enhances polymorph purity .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
Answer:
Molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) identifies binding poses in β-adrenergic receptors . MD simulations (GROMACS, 100 ns) assess stability of hydrogen bonds between the amide group and active-site residues (e.g., Asp113 in trypsin) . QSAR models prioritize derivatives with modified isopropyl groups for enhanced affinity .
Advanced: What are the degradation pathways under accelerated stability conditions?
Answer:
Under 40°C/75% RH :
- Hydrolysis of the amide bond generates 2-amino-2-methylpropanoic acid (HPLC retention time: 2.8 min) .
- Oxidative degradation (ROS-mediated) forms N-oxide derivatives (LC-MS m/z 195.1) .
Mitigation strategies include lyophilization (residual moisture <1%) and amber glass storage .
Advanced: How to design isotope-labeled analogs for metabolic tracing?
Answer:
Synthesize deuterated analogs (e.g., CD3-isopropyl groups) via H/D exchange (Pd/C, D2O, 100°C) . ¹⁵N-labeled amines (e.g., ¹⁵NH2-isopropyl) require Boc-protected intermediates and isotopic ammonia . Validate labeling efficiency (>98%) using high-resolution MS (Orbitrap) .
Advanced: What strategies address low reproducibility in enzyme inhibition assays?
Answer:
- Standardize buffer ionic strength (e.g., 150 mM NaCl in Tris-HCl) to minimize charge variability .
- Pre-incubate the compound with enzymes (10 min, 37°C) to reach equilibrium .
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) and rule out nonspecific interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
